molecular formula C8H13IO4 B7946271 (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol

(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B7946271
M. Wt: 300.09 g/mol
InChI Key: DCKHXMRAJOEGMI-XZBKPIIZSA-N
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Description

(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique structure, which includes an iodomethyl group and a tetrahydrofuro[2,3-d][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a suitable precursor under controlled conditions to introduce the iodomethyl group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or reduced compounds.

Scientific Research Applications

(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuro[2,3-d][1,3]dioxol ring system can interact with various biological targets. These interactions can modulate specific pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aR,6R,6aR)-2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol: Similar structure but lacks the iodomethyl group.

    (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]-dioxol-4-ol: Contains an amino group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol makes it unique compared to similar compounds

Properties

IUPAC Name

(3aR,5S,6R,6aR)-5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKHXMRAJOEGMI-XZBKPIIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CI)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CI)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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